6-(3,5-Difluorophenyl)pyrimidin-4-ol 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829514
InChI: InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
SMILES:
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol

6-(3,5-Difluorophenyl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC15829514

Molecular Formula: C10H6F2N2O

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-Difluorophenyl)pyrimidin-4-ol -

Specification

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
IUPAC Name 4-(3,5-difluorophenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Standard InChI Key ODNLNTNSLYBLRU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

6-(3,5-Difluorophenyl)pyrimidin-4-ol features a bicyclic structure comprising a pyrimidine ring (C₄H₃N₂O) fused to a 3,5-difluorophenyl group (C₆H₃F₂). The hydroxyl group at position 4 introduces polarity, while fluorine atoms at the meta positions of the phenyl ring enhance electronegativity and metabolic stability . X-ray crystallography of analogous compounds, such as platinum-pyrimidine complexes, reveals planar geometry at the pyrimidine ring, which facilitates π-π stacking interactions in biological systems .

Table 1: Molecular Properties of 6-(3,5-Difluorophenyl)pyrimidin-4-ol

PropertyValue
Molecular FormulaC₁₀H₆F₂N₂O
Molecular Weight208.16 g/mol
IUPAC Name4-(3,5-Difluorophenyl)-1H-pyrimidin-6-one
SMILESC1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2
Topological Polar Surface Area61.5 Ų

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A reported method for analogous pyrimidinols involves:

  • Protection of the hydroxyl group: Benzyl ether formation using 5-(benzyloxy)-2-halopyrimidine intermediates under basic conditions .

  • Introduction of the aryl group: Palladium-catalyzed cross-coupling with 3,5-difluorophenylboronic acid.

  • Deprotection: Hydrogenolysis with palladium on carbon (Pd/C) in methanol to yield the final product .

Key challenges include minimizing dimerization side products and optimizing reaction temperatures to prevent decomposition. For example, in related syntheses, temperatures exceeding 403 K led to partial degradation of the pyrimidine core .

Alternative Approaches

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 72 hours to under 6 hours, improving yields by 15–20% for similar fluorinated pyrimidines . Additionally, flow chemistry methods enhance scalability, particularly for intermediates requiring precise stoichiometric control .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)2.1 ± 0.3
pKa (Acid Dissociation)8.9 (hydroxyl group)
Molar Refractivity49.7 cm³/mol

Biological Activity and Mechanisms

Antimicrobial Applications

Pyrimidine derivatives are known dihydrofolate reductase (DHFR) inhibitors, disrupting folate metabolism in pathogens. Although direct evidence for this compound is lacking, its structural similarity to trimethoprim suggests potential utility against antibiotic-resistant bacteria .

Immunomodulatory Effects

Compounds featuring pyrimidine scaffolds, such as TLR7 agonists, show promise in antiviral and anticancer therapies . The 3,5-difluorophenyl group may enhance pharmacokinetic profiles by reducing oxidative metabolism in the liver .

Industrial and Material Science Applications

Coordination Chemistry

Pyrimidin-4-ol derivatives serve as ligands in transition metal complexes. For instance, platinum(II) complexes incorporating similar ligands exhibit luminescent properties and catalytic activity in cross-coupling reactions .

Dielectric Materials

Fluorinated pyrimidines contribute to high-performance polymers with colossal permittivity (>10⁴), as demonstrated in composites containing 2-(3,4,5-trifluorophenyl)pyrimidin-5-yl esters . These materials are candidates for energy storage devices and flexible electronics.

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